molecular formula C18H14N4O4 B10942948 3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one

3-hydroxy-2-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10942948
M. Wt: 350.3 g/mol
InChI Key: VAOIFTOPOPMJKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes a hydroxy group, a nitrophenyl group, and a pyrrolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the hydroxy group and the nitrophenyl-pyrrolyl moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a quinazolinone ketone, while reduction of the nitro group results in an amino derivative.

Scientific Research Applications

3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-4(1H)-QUINAZOLINONE: Lacks the dihydro moiety.

    2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Lacks the hydroxy group.

    3-HYDROXY-2-[1-(3-AMINOPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Contains an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in 3-HYDROXY-2-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE contributes to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

3-hydroxy-2-[1-(3-nitrophenyl)pyrrol-2-yl]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C18H14N4O4/c23-18-14-7-1-2-8-15(14)19-17(21(18)24)16-9-4-10-20(16)12-5-3-6-13(11-12)22(25)26/h1-11,17,19,24H

InChI Key

VAOIFTOPOPMJKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CN3C4=CC(=CC=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.